molecular formula C10H14N2O B3250085 2-amino-2-methyl-N-phenylpropanamide CAS No. 20049-03-0

2-amino-2-methyl-N-phenylpropanamide

Cat. No.: B3250085
CAS No.: 20049-03-0
M. Wt: 178.23 g/mol
InChI Key: JAYWADDVMGWPRQ-UHFFFAOYSA-N
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Description

2-amino-2-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H14N2O. It is a white crystalline solid with a melting point of 58-60°C . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic profiles, influenced by factors such as their chemical structure and the body’s metabolic pathways .

Result of Action

Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects by acting on opioid receptors .

Action Environment

The action, efficacy, and stability of 2-amino-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. For instance, the compound’s physical properties, such as its melting point , can affect its stability and solubility, thereby influencing its bioavailability and pharmacological action. Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-N-phenylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with aniline under specific conditions. The reaction is carried out in the presence of a catalyst and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include amides, carboxylic acids, and substituted derivatives of this compound .

Scientific Research Applications

2-amino-2-methyl-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-2-methyl-N-phenylpropanamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-2-methyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYWADDVMGWPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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